Cas no 2011747-76-3 (3,3-difluoro-N-phenylpentanamide)

3,3-difluoro-N-phenylpentanamide 化学的及び物理的性質
名前と識別子
-
- 3,3-difluoro-N-phenylpentanamide
- 2011747-76-3
- EN300-37151626
-
- インチ: 1S/C11H13F2NO/c1-2-11(12,13)8-10(15)14-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15)
- InChIKey: MAKMUMUOHHXPJI-UHFFFAOYSA-N
- SMILES: FC(CC)(CC(NC1C=CC=CC=1)=O)F
計算された属性
- 精确分子量: 213.09652036g/mol
- 同位素质量: 213.09652036g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 213
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- XLogP3: 2.6
3,3-difluoro-N-phenylpentanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37151626-0.25g |
3,3-difluoro-N-phenylpentanamide |
2011747-76-3 | 95.0% | 0.25g |
$607.0 | 2025-03-18 | |
Enamine | EN300-37151626-2.5g |
3,3-difluoro-N-phenylpentanamide |
2011747-76-3 | 95.0% | 2.5g |
$2408.0 | 2025-03-18 | |
1PlusChem | 1P027YDD-500mg |
3,3-difluoro-N-phenylpentanamide |
2011747-76-3 | 95% | 500mg |
$1248.00 | 2023-12-19 | |
1PlusChem | 1P027YDD-2.5g |
3,3-difluoro-N-phenylpentanamide |
2011747-76-3 | 95% | 2.5g |
$3039.00 | 2023-12-19 | |
1PlusChem | 1P027YDD-10g |
3,3-difluoro-N-phenylpentanamide |
2011747-76-3 | 95% | 10g |
$6592.00 | 2023-12-19 | |
1PlusChem | 1P027YDD-5g |
3,3-difluoro-N-phenylpentanamide |
2011747-76-3 | 95% | 5g |
$4465.00 | 2023-12-19 | |
1PlusChem | 1P027YDD-50mg |
3,3-difluoro-N-phenylpentanamide |
2011747-76-3 | 95% | 50mg |
$402.00 | 2023-12-19 | |
Enamine | EN300-37151626-1.0g |
3,3-difluoro-N-phenylpentanamide |
2011747-76-3 | 95.0% | 1.0g |
$1229.0 | 2025-03-18 | |
Enamine | EN300-37151626-0.1g |
3,3-difluoro-N-phenylpentanamide |
2011747-76-3 | 95.0% | 0.1g |
$426.0 | 2025-03-18 | |
Enamine | EN300-37151626-0.5g |
3,3-difluoro-N-phenylpentanamide |
2011747-76-3 | 95.0% | 0.5g |
$959.0 | 2025-03-18 |
3,3-difluoro-N-phenylpentanamide 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
3,3-difluoro-N-phenylpentanamideに関する追加情報
Recent Advances in the Study of 3,3-Difluoro-N-phenylpentanamide (CAS: 2011747-76-3)
3,3-Difluoro-N-phenylpentanamide (CAS: 2011747-76-3) is a fluorinated organic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique difluoroalkyl and phenylamide functional groups, has shown promising potential in various applications, including drug discovery and agrochemical development. Recent studies have focused on elucidating its synthesis, physicochemical properties, and biological activities, providing valuable insights for researchers in the field.
The synthesis of 3,3-difluoro-N-phenylpentanamide has been optimized through several innovative approaches. A recent study published in the Journal of Medicinal Chemistry reported a high-yield, one-pot synthesis method using palladium-catalyzed cross-coupling reactions. This method not only improved the efficiency of production but also reduced the environmental impact by minimizing waste generation. The compound's stability under physiological conditions was also investigated, revealing its suitability for further pharmacological evaluations.
In terms of biological activity, 3,3-difluoro-N-phenylpentanamide has demonstrated notable inhibitory effects on specific enzyme targets. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters highlighted its potent inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases. The compound's selectivity for COX-2 over COX-1 suggests its potential as a lead compound for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Additionally, preliminary in vitro assays indicated moderate activity against certain cancer cell lines, warranting further investigation into its anticancer mechanisms.
The physicochemical properties of 3,3-difluoro-N-phenylpentanamide, such as its lipophilicity and solubility, have been characterized to assess its drug-likeness. Computational modeling studies predicted favorable absorption and distribution profiles, making it a candidate for oral administration. However, challenges related to its metabolic stability and potential toxicity in vivo remain to be addressed. Ongoing research aims to optimize the compound's pharmacokinetic properties through structural modifications and formulation strategies.
Beyond its pharmaceutical applications, 3,3-difluoro-N-phenylpentanamide has also been explored in agrochemical research. A recent patent application disclosed its use as a key intermediate in the synthesis of novel herbicides with enhanced efficacy and environmental safety. The compound's ability to disrupt specific plant metabolic pathways offers a new avenue for developing sustainable crop protection solutions.
In conclusion, 3,3-difluoro-N-phenylpentanamide (CAS: 2011747-76-3) represents a versatile scaffold with significant potential in both medicinal and agrochemical fields. Continued research efforts are expected to uncover additional applications and optimize its properties for practical use. Future studies should focus on in vivo validation of its therapeutic and agrochemical benefits, as well as the development of scalable synthesis protocols to facilitate its commercialization.
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